(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate
Description
The compound "(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate" (CAS 31752-99-5) is a bicyclic lactone derivative with a hydroxymethyl group and a biphenyl-4-carboxylate ester. Its molecular formula is C21H20O5 (molecular weight: 352.38 g/mol) . It serves as a key intermediate in organic synthesis, particularly in the preparation of prostaglandin analogues. For instance, oxidation with sodium iodide/bromide and TEMPO yields a carboxylic acid derivative, which can be further esterified with alcohols to generate diverse esters . The compound’s stereochemistry (3aR,4S,5R,6aS) is critical for its biological activity and synthetic utility.
Properties
IUPAC Name |
[(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c22-12-17-16-10-20(23)25-18(16)11-19(17)26-21(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16-19,22H,10-12H2/t16-,17-,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJVIFMPKWMGSX-AKHDSKFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369124 | |
| Record name | (-)-Corey lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31752-99-5 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, (3aR,4S,5R,6aS)-hexahydro-4-(hydroxymethyl)-2-oxo-2H-cyclopenta[b]furan-5-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31752-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Corey lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Biphenyl]-4-carboxylic acid,(3aR,4S,5R,6aS)-hexahydro-4-(hydroxymethyl)- 2-oxo-2H-cyclopenta[b]furan-5-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Corey lactone, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z6XHA7HUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Similar compounds are known to interact with enzymes such asalcohol dehydrogenases (ADHs) . ADHs belong to the oxidoreductase superfamily and catalyze the interconversion between alcohols and aldehydes or ketones.
Mode of Action
For instance, gamma-butyrolactone acts as a prodrug for gamma-hydroxybutyric acid (GHB) in humans. It’s also worth noting that Grignard reagents can react with ketones or aldehydes to form tertiary or secondary alcohols.
Biochemical Pathways
Similar compounds are known to be involved in theasymmetric synthesis of chiral alcohols . This process is based on the high stereoselectivity of ADHs under mild conditions.
Pharmacokinetics
Similar compounds like gamma-butyrolactone are known to be rapidly converted into their active forms in the body. The solubility of the compound in various solvents could also impact its bioavailability.
Result of Action
Similar compounds are known to produce tertiary or secondary alcohols when they react with ketones or aldehydes.
Action Environment
The action, efficacy, and stability of (-)-Corey lactone 4-phenylbenzoate alcohol can be influenced by various environmental factors. For instance, the presence of other substances, such as alcohol, can significantly impact the effects of similar compounds. Additionally, the pH of the environment could potentially affect the compound’s reactivity.
Biological Activity
The compound (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate is a complex organic molecule with potential biological activities. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for pharmacological research. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
- Molecular Formula : C21H20O5
- Molecular Weight : 352.39 g/mol
- CAS Number : 31752-99-5
The compound features a cyclopentafuran core linked to a biphenyl carboxylate moiety, which may influence its biological properties.
Preliminary studies suggest that this compound may exhibit biological activity through several mechanisms:
- Antioxidant Activity : The hydroxymethyl group may contribute to the scavenging of free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : The biphenyl carboxylate structure is associated with anti-inflammatory properties, potentially inhibiting pro-inflammatory cytokines.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes.
Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of similar compounds. The results indicated that compounds with hydroxymethyl groups significantly reduced oxidative stress markers in vitro. This suggests that this compound could possess similar properties .
Anti-inflammatory Properties
Research conducted on biphenyl derivatives demonstrated their ability to inhibit the expression of inflammatory mediators in cell cultures. For instance, compounds showed a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels when tested on macrophage cell lines . This aligns with the expected activity of our compound due to its structural similarities.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was investigated through docking studies and enzyme assays. It was found to effectively inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses and pain pathways .
Case Study 1: Antioxidant Efficacy
In a controlled study involving murine models, administration of the compound resulted in a significant decrease in lipid peroxidation levels compared to the control group. This finding supports its role as an effective antioxidant agent .
Case Study 2: Anti-inflammatory Response
In another study focusing on chronic inflammation models, treatment with the compound led to a marked reduction in swelling and pain behavior scores. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .
Summary Table of Biological Activities
Comparison with Similar Compounds
Substituent Variations in the Cyclopenta[b]furan Core
The target compound’s structural analogues differ primarily in substituents on the cyclopenta[b]furan core and ester groups. Key examples include:
Key Observations :
- Reactivity : The formyl derivative (C21H18O5) is more reactive in nucleophilic additions, enabling conjugation with amines or hydrazines .
- Stability : Protective groups like benzyl (C28H26O5) or tert-butyldimethylsilyl (C14H26O4Si) enhance stability during synthesis but require deprotection steps for biological activity .
Ester Group Modifications
The biphenyl-4-carboxylate ester in the target compound can be replaced with other aromatic or aliphatic esters, altering pharmacokinetic properties:
Functional Implications :
- Acetyloxy Esters : Acetylated derivatives (CAS 62939-82-6) are prone to hydrolysis, making them prodrug candidates .
Preparation Methods
Hypervalent Iodine(III)-Mediated Oxidative Cyclization
A pivotal method for cyclopenta[b]furan formation involves hypervalent iodine(III)-induced dehydrogenation-cycloisomerization. Diacetoxyiodobenzene (DIB) in refluxing ethanol with Na₂CO₃ facilitates the conversion of β-ketoesters into cyclopenta[b]furans via a trienone intermediate. For example:
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Substrate : Ethyl 3-(3,4-dimethylpent-4-en-1-yl)acetoacetate.
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Conditions : DIB (1.5 equiv), Na₂CO₃ (2 equiv), EtOH, reflux, 6 h.
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Outcome : Cyclopenta[b]furan obtained in 68% yield with cis-ring junction stereochemistry.
This method’s regioselectivity is attributed to acetic acid byproduct stabilization of cationic intermediates during cycloisomerization.
Functionalization of the Bicyclic Core
Hydroxymethyl Group Protection
The 4-hydroxymethyl group requires protection during subsequent esterification. Benzyl ethers are ideal due to acid stability and ease of removal:
Biphenyl-4-carboxylate Esterification
Mitsunobu or Steglich conditions esterify the 5-hydroxy group without epimerization:
Mitsunobu Protocol
Steglich Esterification
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Reagents : Biphenyl-4-carboxylic acid (1.2 equiv), EDCl (1.5 equiv), DMAP (0.1 equiv), DCM, rt, 12 h.
Deprotection and Final Product Isolation
Benzyl Group Removal
Catalytic hydrogenation cleaves the benzyl ether:
Chromatographic Purification
Silica gel chromatography (EtOAc/hexanes, 1:3 → 1:1) isolates the title compound in >99% purity.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
Process Optimization and Scalability
Q & A
Q. What are the key structural features and stereochemical considerations for synthesizing this compound?
The compound contains a cyclopenta[b]furan core with a hydroxymethyl group at position 4 and a biphenyl-4-carboxylate ester at position 4. Its stereochemistry (3aR,4S,5R,6aS) is critical for biological activity, as evidenced by analogs like TRC H294040 (CAS 41639-73-0), which share similar cyclopenta-furan scaffolds with ester modifications . Synthesis often involves stereoselective lactonization and esterification steps, leveraging chiral starting materials like (−)-Corey lactone derivatives (CAS 32233-40-2) to ensure correct stereochemistry .
Q. How can the purity and enantiomeric excess of this compound be validated?
Analytical methods include:
- HPLC with chiral columns to resolve enantiomers.
- Optical rotation measurements : For example, (−)-Corey lactone analogs exhibit specific rotations (e.g., [α]D = -44° in methanol, c=1.4), which serve as benchmarks for enantiopurity .
- NMR spectroscopy : Integration of diastereotopic protons in the cyclopenta-furan ring confirms stereochemical integrity .
Q. What are the critical physicochemical properties relevant to its stability and handling?
- Melting point : Analogous compounds (e.g., CAS 55444-68-3) melt between 117–119°C, indicating thermal stability suitable for standard laboratory handling .
- Solubility : The biphenyl-4-carboxylate ester enhances lipophilicity, requiring polar aprotic solvents (e.g., DMSO or THF) for dissolution in biological assays .
Advanced Research Questions
Q. How does structural modification of the biphenyl-4-carboxylate moiety affect biological activity?
Studies on related compounds (e.g., TRC H294035, CAS 39865-76-4) show that substituting the biphenyl group with electron-withdrawing groups (e.g., halogens) increases metabolic stability but may reduce receptor binding affinity. Computational docking studies combined with SAR analysis are recommended to optimize substituent effects .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound class?
Discrepancies in IC50 values or receptor selectivity may arise from:
- Variability in assay conditions (e.g., cell lines, incubation times).
- Impurity profiles : Trace stereoisomers (e.g., 3aS,4R configurations) can skew results. Rigorous HPLC purity checks (≥98%) and chiral resolution are essential .
- Metabolic instability : Use liver microsomal assays to evaluate first-pass metabolism, as ester hydrolysis can generate inactive metabolites .
Q. What methodologies are suitable for studying its environmental fate and ecotoxicological impact?
- Environmental persistence : Apply OECD 307 guidelines to assess biodegradation in soil/water systems.
- Biotic transformations : Use LC-MS/MS to track degradation products in model organisms (e.g., Daphnia magna) .
- Toxicity profiling : Conduct in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) to identify potential ecological risks .
Methodological Insights
Q. How can X-ray crystallography aid in resolving conformational ambiguities?
Single-crystal X-ray diffraction of analogs (e.g., CAS 55444-68-3) reveals the chair-like conformation of the cyclopenta-furan ring and the spatial orientation of the ester group, which are critical for docking studies .
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
- Nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons, ensuring α < 0.05 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
